1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.C2HF3O2/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15;3-2(4,5)1(6)7/h3-4,9,14H,5-8,10H2,1-2H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBDXNUKVFNZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCNCC2)OC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperazine in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under controlled conditions. Key pathways include:
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Demethylation of Methoxy Groups : Treatment with BCl₃ in dichloromethane (DCM) at -78°C to room temperature selectively removes methoxy groups, yielding hydroxylated derivatives. This reaction is critical for modifying electronic properties of the aromatic ring .
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Formation of Carbonyl Derivatives : Oxidizing agents like potassium permanganate (KMnO₄) convert benzylic positions to ketones or carboxylic acids, depending on reaction conditions.
Example Reaction :
Conditions: 16 hours, TBAI (tetrabutylammonium iodide) as catalyst .
Reduction Reactions
Reductive modifications are facilitated by agents such as:
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Sodium Borohydride (NaBH₄) : Reduces imine intermediates during reductive amination .
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Lithium Aluminum Hydride (LiAlH₄) : Converts trifluoroacetate salts to free amines.
Example Protocol :
Substitution Reactions
The trifluoroacetate group participates in nucleophilic substitution:
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Displacement by Hydroxide : In aqueous basic conditions, the trifluoroacetate anion is replaced by OH⁻, forming hydroxylated derivatives .
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Sulfonamide Cleavage : Reacts with triflic acid (CF₃SO₃H) under mild conditions to cleave C–N bonds in tertiary sulfonamides, yielding secondary amines .
Key Data :
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| DMB-sulfonamide | CF₃SO₃H (0.1 eq) | Secondary amine | 89 |
| PMB-sulfonamide | CF₃SO₃H (0.1 eq) | Secondary amine | 91 |
Deprotection Reactions
The 3,4-dimethoxybenzyl (DMB) group is selectively removed using:
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Phenylliodine(III) Bis(trifluoroacetate) (PIFA) : Cleaves DMB groups via single-electron transfer (SET) mechanisms, generating 3,4-dimethoxybenzaldehyde .
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DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Oxidative deprotection under anhydrous conditions .
Mechanistic Insight :
Conditions: 7–8 hours, Na₂S₂O₃ quenching .
Coupling Reactions
The piperazine core enables diverse cross-coupling strategies:
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides to form N-aryl derivatives .
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Reductive Amination : Reacts with aldehydes (e.g., phenylglyoxal) in the presence of NaBH(OAc)₃ to generate secondary amines .
Synthetic Application :
Acid/Base Reactivity
-
Trifluoroacetate Hydrolysis : Under basic conditions (e.g., Cs₂CO₃), the trifluoroacetate counterion is hydrolyzed, regenerating the free base .
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Stability in Acidic Media : Stable in trifluoroacetic acid (TFA), enabling use in peptide synthesis .
Comparative Reaction Table
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate has diverse applications across several scientific domains:
Chemistry
- Building Block in Synthesis : It serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various reaction pathways.
- Reagent in Organic Reactions : The compound is utilized in various organic reactions due to its ability to undergo oxidation and substitution reactions. For instance, it can be oxidized to form ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Biology
- Proteomics Research : The compound is employed in proteomics for studying protein interactions and functions. Its ability to modulate enzyme activity makes it useful for understanding cellular processes .
- Pharmacological Studies : Research indicates potential uses in developing therapeutic agents targeting specific pathways related to anxiety and pain management. Its structural analogs have shown promise as modulators of fatty acid amide hydrolase (FAAH), which is relevant for treating various conditions .
Industry
- Production of Specialty Chemicals : The compound finds applications in manufacturing specialty chemicals and materials due to its unique chemical properties that enhance product performance .
Case Studies
Several studies have highlighted the effectiveness of 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate:
- A study demonstrated its use as a dual inhibitor targeting both G9a and histone deacetylase (HDAC), showing enhanced activity when combined with other inhibitors . This suggests potential applications in cancer therapy.
- Another investigation into its analogs indicated significant activity against specific biological targets while maintaining low toxicity levels . This reinforces its utility in drug development.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity . The 3,4-dimethoxybenzyl group may enhance the compound’s binding affinity and specificity for certain targets . The trifluoroacetate moiety can influence the compound’s solubility and stability, affecting its overall bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate, highlighting key differences in substituents, synthesis, and properties:
Key Comparative Insights
Substituent Effects on Synthesis :
- Trifluorobenzyl vs. Dimethoxybenzyl : The synthesis of 1-(2,4,6-trifluorobenzyl)piperazine involves reductive alkylation of N-Boc-piperazine with trifluorobenzaldehyde, followed by TFA hydrolysis . In contrast, the 3,4-dimethoxy analog may require milder conditions due to the electron-donating methoxy groups, which reduce electrophilicity.
- Benzyl vs. Benzoyl : Substituting the benzyl group with a benzoyl moiety (e.g., 1-(3-methoxybenzoyl)piperazine TFA) introduces a carbonyl group, altering polarity and binding interactions .
Physicochemical Properties :
- Lipophilicity : The 3,4-dimethoxy substitution increases lipophilicity compared to fluorinated analogs (e.g., 1-(4-fluorobenzyl)piperazine), which may enhance blood-brain barrier penetration .
- Solubility : Trifluoroacetate salts (e.g., sc-302208) generally exhibit higher aqueous solubility than hydrochloride salts (e.g., 1-methyl-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride) .
Biological Activity: Serotonergic Receptor Interactions: The 3,4-dimethoxy group mimics structural features of 3,4-methylenedioxybenzylpiperazine (MDBP), a known serotonergic agonist, suggesting affinity for 5-HT receptors . Fluorinated analogs (e.g., 1-(2-fluorobenzyl)piperazine) prioritize dopamine receptor modulation . Therapeutic Applications: 1-(4-Fluorobenzyl)piperazine derivatives are optimized for tyrosine kinase inhibition, while 1-(3,4-Dimethoxy-benzyl)-piperazine is explored in mood disorder research .
Structural and Crystallographic Features :
- The 3,4-difluorobenzyl analog (C18H20F2N2O2S) forms stable crystals via C–H···O/F interactions , whereas the bulkier 3,4-dimethoxy group may hinder tight packing .
Biological Activity
1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological effects, mechanisms of action, and applications in research and drug development.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a trifluoroacetate moiety. This structure contributes to its solubility and stability, enhancing its utility in biological studies.
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. In vitro studies have shown that 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate demonstrates activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
A study focused on benzylpiperazine derivatives highlighted their ability to inhibit cancer cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, compounds similar to 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate have shown promise in targeting sigma receptors, which are implicated in cancer progression .
Neurological Effects
The compound's interaction with sigma receptors suggests potential applications in treating neurological disorders. Research indicates that sigma receptor antagonists can modulate pain pathways, offering a therapeutic avenue for conditions like neuropathic pain .
The biological activity of 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate is primarily attributed to its interaction with specific molecular targets:
- Sigma Receptors : The compound acts as an antagonist at sigma-1 receptors, influencing neuroprotective and analgesic pathways.
- Protein Interactions : The piperazine ring facilitates interactions with various enzymes and receptors, modulating their activity and potentially altering cellular signaling cascades .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3,4-Dimethoxyphenyl)-piperazine | Lacks trifluoroacetate group | Moderate antimicrobial activity |
| 1-(3,4-Dimethoxybenzyl)-piperidine | Piperidine ring instead of piperazine | Different receptor interactions |
| 1-(3,4-Dimethoxybenzyl)-morpholine | Morpholine ring | Altered pharmacokinetics |
This table illustrates the uniqueness of 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate compared to other derivatives. Its combination of functional groups enhances its biological profile.
Case Studies
- Antinociceptive Effects : In a mouse model for chronic pain, compounds derived from benzylpiperazines showed significant antinociceptive effects without sedative side effects. This study supports the potential for developing this compound into a therapeutic agent for pain management .
- Cancer Cell Line Studies : Various studies have tested similar compounds against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that these compounds could inhibit cell growth significantly through apoptosis induction mechanisms .
Q & A
Q. What are the key considerations for synthesizing 1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate with high purity?
Methodological Answer:
- Reagent Selection : Use 3,4-dimethoxybenzyl chloride and piperazine as starting materials. The reaction typically employs a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃ or NaH) to facilitate nucleophilic substitution .
- Purification : Post-synthesis, extract the product using methylene chloride or ethyl acetate. Purify via silica gel chromatography (e.g., ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts. Trifluoroacetic acid (TFA) is introduced during salt formation, requiring careful pH adjustment and lyophilization .
- Yield Optimization : Monitor reaction progress with TLC (Rf ~0.3–0.5 in 2:1 hexane:ethyl acetate). Typical yields range from 60–85%, depending on stoichiometric ratios and reaction time .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.7–7.2 ppm for the benzyl group) and piperazine methylene protons (δ 2.5–3.5 ppm). The trifluoroacetate counterion appears as a singlet at δ ~3.3 ppm in ¹H NMR .
- LCMS : Confirm molecular weight (e.g., [M+H]⁺ ~563.53) and retention time via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
- Elemental Analysis : Validate C, H, N, and F percentages (e.g., C: ~54%, H: ~5.5%, N: ~7.5%) .
Advanced Research Questions
Q. How can stereochemical inconsistencies in analogs of this compound be resolved during synthesis?
Methodological Answer:
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution to isolate enantiomers. For example, lipase-mediated hydrolysis can differentiate diastereomers .
- Crystallography : Grow single crystals in a solvent system (e.g., ethanol/water) and perform X-ray diffraction to confirm absolute configuration. This is critical for analogs with substituents on the piperazine ring .
- Dynamic NMR : Monitor coalescence temperatures to assess rotational barriers in piperazine derivatives, particularly for benzyl-substituted analogs .
Q. What strategies are effective in elucidating the pharmacological mechanism of this compound?
Methodological Answer:
- Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]ketanserin for 5-HT₂A). Piperazine derivatives often exhibit affinity for CNS targets .
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., docking into the 5-HT₂A binding pocket). Focus on hydrogen bonding with the trifluoroacetate group and π-π stacking with the benzyl moiety .
- In Vivo Studies : Administer analogs to rodent models and assess behavioral changes (e.g., locomotor activity for CNS effects). Pair with microdialysis to measure neurotransmitter release .
Q. How should researchers address contradictory data in biological activity studies?
Methodological Answer:
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects. For example, some piperazine analogs show agonist/antagonist duality at different doses .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if metabolites (e.g., demethylated products) contribute to observed activity discrepancies .
- Cross-Validation : Compare results across orthogonal assays (e.g., calcium flux vs. cAMP accumulation for GPCR activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
